molecular formula C45H84O9 B13773113 Triglycerin dioleate CAS No. 79665-94-4

Triglycerin dioleate

Cat. No.: B13773113
CAS No.: 79665-94-4
M. Wt: 769.1 g/mol
InChI Key: YEEQKYXTAGPUBU-CLFAGFIQSA-N
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Description

Triglycerin dioleate is a type of triglyceride, which is an ester derived from glycerol and three fatty acids. In this case, the fatty acids are primarily oleic acid. Triglycerides are the main constituents of body fat in humans and other vertebrates, as well as vegetable fat. They play a crucial role in metabolism as energy sources and transporters of dietary fat .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triglycerin dioleate can be synthesized through the esterification of glycerol with oleic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is often produced using enzymatic transesterification. This method involves the use of lipases to catalyze the reaction between glycerol and oleic acid. The reaction is carried out at controlled temperatures and pH levels to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Triglycerin dioleate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Triglycerin dioleate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and transesterification reactions.

    Biology: Investigated for its role in lipid metabolism and energy storage.

    Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form emulsions.

    Industry: Utilized in the production of cosmetics, lubricants, and food additives .

Mechanism of Action

The mechanism of action of triglycerin dioleate involves its hydrolysis into glycerol and oleic acid, which are then utilized in various metabolic pathways. Glycerol can enter glycolysis or gluconeogenesis, while oleic acid undergoes β-oxidation to produce energy. The compound’s ability to form emulsions also makes it useful in drug delivery, where it can encapsulate active pharmaceutical ingredients and enhance their bioavailability .

Comparison with Similar Compounds

Triglycerin dioleate is similar to other triglycerides such as:

Uniqueness: this compound is unique due to its high content of oleic acid, which imparts specific physical and chemical properties such as lower melting point and higher oxidative stability compared to triglycerides with saturated fatty acids .

Properties

CAS No.

79665-94-4

Molecular Formula

C45H84O9

Molecular Weight

769.1 g/mol

IUPAC Name

[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]propoxy]propyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C45H84O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)53-39-42(47)37-51-35-41(46)36-52-38-43(48)40-54-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,41-43,46-48H,3-16,21-40H2,1-2H3/b19-17-,20-18-

InChI Key

YEEQKYXTAGPUBU-CLFAGFIQSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(O)COCC(O)COCC(O)COC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O)O

Origin of Product

United States

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